![molecular formula C17H21BO3 B1602678 (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid CAS No. 1072951-74-6](/img/structure/B1602678.png)
(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid
Overview
Description
(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid, also known as IMPB, is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry. It is a potent inhibitor of proteasome activity, which makes it a promising candidate for the treatment of various diseases, including cancer and inflammatory disorders.
Mechanism of Action
Target of Action
Boronic acids, in general, are known for their wide application in the suzuki–miyaura coupling , a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound’s mode of action is primarily through its role in the Suzuki–Miyaura coupling . This process involves the coupling of two chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling , a biochemical pathway that results in the formation of carbon–carbon bonds. The success of this pathway originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s worth noting that boronic acids, in general, are known for their stability and ease of preparation , which could potentially impact their bioavailability.
Result of Action
The primary result of the compound’s action is the formation of carbon–carbon bonds via the Suzuki–Miyaura coupling . This reaction is widely applied in organic synthesis, contributing to the creation of a broad range of organic compounds .
Action Environment
The action of (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid, like other boronic acids, is influenced by environmental factors. The Suzuki–Miyaura coupling, for instance, is known for its mild and functional group tolerant reaction conditions . This suggests that the reaction can be carried out in a variety of environments, making it a versatile tool in organic synthesis .
Advantages and Limitations for Lab Experiments
One of the major advantages of using (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid in lab experiments is its potent inhibitory activity against the proteasome enzyme. This makes it a valuable tool for studying the role of proteasome activity in various biological processes. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for the research on (3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid. One of the areas of interest is the development of more potent and selective proteasome inhibitors based on the structure of this compound. Moreover, there is also a need to investigate the potential therapeutic applications of this compound in other diseases, such as neurodegenerative disorders and viral infections. Additionally, the use of this compound in combination with other drugs or therapies is also an area of interest for future research.
Scientific Research Applications
(3-((2-Isopropyl-5-methylphenoxy)methyl)phenyl)boronic acid has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-cancer activity by inhibiting the proteasome activity in cancer cells. Moreover, it has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
[3-[(5-methyl-2-propan-2-ylphenoxy)methyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-12(2)16-8-7-13(3)9-17(16)21-11-14-5-4-6-15(10-14)18(19)20/h4-10,12,19-20H,11H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AABBYGNTCONFJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)COC2=C(C=CC(=C2)C)C(C)C)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40584758 | |
Record name | (3-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1072951-74-6 | |
Record name | (3-{[5-Methyl-2-(propan-2-yl)phenoxy]methyl}phenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40584758 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1072951-74-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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